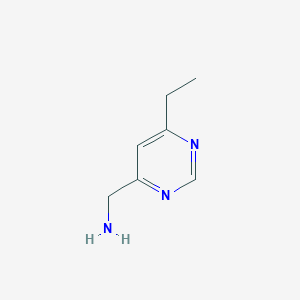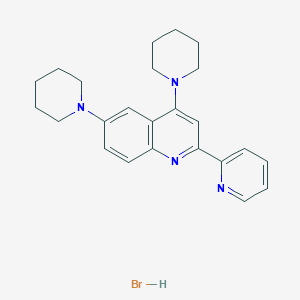![molecular formula C8H5ClF3N3 B14866891 3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine CAS No. 944900-37-2](/img/structure/B14866891.png)
3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of both chloromethyl and trifluoromethyl groups in the molecule enhances its reactivity and potential for various chemical transformations.
準備方法
The synthesis of 3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine typically involves multistep reactions starting from readily available precursors
Synthetic Route: The synthesis may begin with the formation of the imidazo[1,2-A]pyrimidine core through a condensation reaction between a pyrimidine derivative and an imidazole derivative. This is followed by chloromethylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst. The trifluoromethyl group can be introduced using trifluoromethyl iodide under photochemical conditions.
Reaction Conditions: Typical conditions include the use of solvents like dichloromethane or acetonitrile, temperatures ranging from room temperature to reflux, and catalysts such as aluminum chloride or iron(III) chloride.
Industrial Production: Industrial production methods may involve continuous flow processes to enhance yield and purity, utilizing automated systems for precise control of reaction parameters.
化学反応の分析
3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Photochemical Reactions: The trifluoromethyl group can participate in photochemical reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in solvents like dimethylformamide or ethanol.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products
- Substituted imidazo[1,2-A]pyrimidine derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
科学的研究の応用
3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of pharmaceuticals targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Chemical Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with biological macromolecules.
Material Science: Utilized in the synthesis of advanced materials with unique properties, such as fluorescence or conductivity.
Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide due to its bioactivity.
作用機序
The mechanism of action of 3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological functions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine can be compared with other imidazo[1,2-A]pyrimidine derivatives, such as:
3-(Methyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine: Lacks the chloromethyl group, resulting in different reactivity and biological activity.
3-(Chloromethyl)-6-(methyl)imidazo[1,2-A]pyrimidine: Lacks the trifluoromethyl group, affecting its lipophilicity and bioavailability.
3-(Bromomethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine: Similar structure but with a bromomethyl group, leading to different reactivity in substitution reactions.
The uniqueness of this compound lies in the combination of both chloromethyl and trifluoromethyl groups, which confer distinct chemical properties and biological activities.
特性
CAS番号 |
944900-37-2 |
|---|---|
分子式 |
C8H5ClF3N3 |
分子量 |
235.59 g/mol |
IUPAC名 |
3-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H5ClF3N3/c9-1-6-3-14-7-13-2-5(4-15(6)7)8(10,11)12/h2-4H,1H2 |
InChIキー |
RVPRXVKNKGDGME-UHFFFAOYSA-N |
正規SMILES |
C1=C(N2C=C(C=NC2=N1)C(F)(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine](/img/structure/B14866812.png)
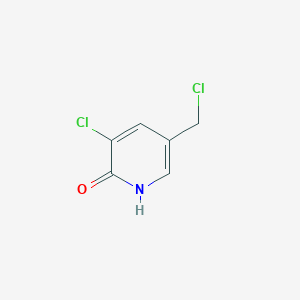
![[4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B14866820.png)
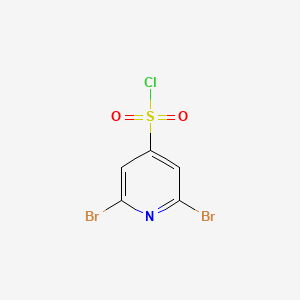

![(2E)-2-[(17E)-16-(acetyloxy)-3,11-dihydroxy-4,8,10,14-tetramethylgonan-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B14866831.png)
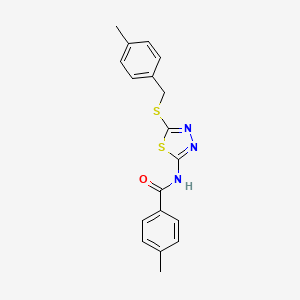

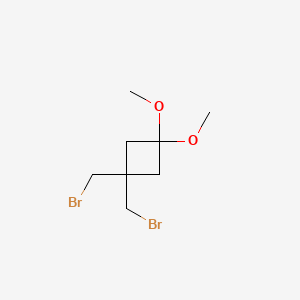
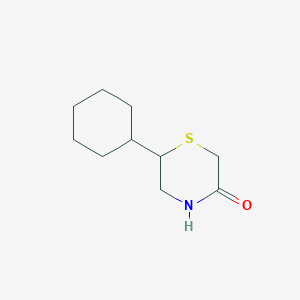
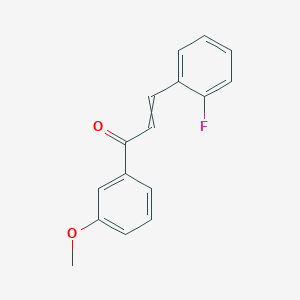
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B14866850.png)
